Optimization of Delivery Systems: Further research is needed to develop more effective and targeted drug delivery systems for allopurinol riboside to improve its bioavailability and efficacy. [, ]
Combination Therapy: Investigating the efficacy of allopurinol riboside in combination with other antileishmanial or antitrypanosomal drugs could lead to improved treatment strategies. []
Allopurinol riboside is classified as a purine nucleoside analogue. It is produced in vivo from allopurinol, which is initially metabolized to oxypurinol (also known as alloxanthine). The conversion of allopurinol to allopurinol riboside occurs mainly in the liver and involves various enzymes that facilitate the salvage of purines for nucleotide synthesis .
The synthesis of allopurinol riboside can be achieved through several methods, primarily focusing on enzymatic pathways. The most notable pathway involves the action of purine nucleoside phosphorylase, which catalyzes the transfer of a ribose moiety to allopurinol. This reaction can be influenced by the presence of other substrates and cofactors that modulate enzyme activity.
In laboratory settings, high-performance liquid chromatography (HPLC) is often employed to analyze the metabolites formed during the synthesis process. This technique allows for precise separation and identification of allopurinol riboside among other metabolites .
Allopurinol riboside participates in various biochemical reactions within purine metabolism. Notably, it can act as a substrate for hypoxanthine-guanine phosphoribosyltransferase, facilitating its conversion into nucleotide forms. The primary reactions involving allopurinol riboside include:
The mechanism of action for allopurinol riboside primarily revolves around its role in modulating purine metabolism. After administration, allopurinol is metabolized to oxypurinol, which inhibits xanthine oxidase—an enzyme crucial for uric acid production. Allopurinol riboside itself may also contribute to this process by enhancing the salvage pathway for purines, thereby reducing de novo synthesis of uric acid.
This mechanism leads to decreased serum uric acid levels, alleviating symptoms associated with gout and other hyperuricemic conditions . Furthermore, the presence of allopurinol riboside may influence cellular energy metabolism by altering nucleotide concentrations .
Allopurinol riboside exhibits several notable physical and chemical properties:
The compound's solubility profile makes it suitable for various pharmaceutical formulations, enhancing its bioavailability when administered .
Allopurinol riboside has several applications in scientific research and medicine:
Chemical Identity: Allopurinol riboside (C₁₀H₁₂N₄O₅; molecular weight 268.23 g/mol) is a nucleoside analog formed by the conjugation of allopurinol (4-hydroxypyrazolo[3,4-d]pyrimidine) to ribose via an N-glycosidic bond at the N1 position of the purine analog scaffold [4]. Its IUPAC name is 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one [4]. The ribose moiety adopts a β-D-ribofuranose configuration, critical for its biological recognition [9].
Structural Analogy: The compound mimics endogenous nucleosides like inosine, differing by a nitrogen-for-carbon substitution at position 8 of the purine ring (Figure 1) [7] [8]. This modification allows competitive binding to purine-processing enzymes while conferring distinct reactivity.
Table 1: Molecular Identity of Allopurinol Riboside
Property | Value/Descriptor |
---|---|
CAS Registry Number | 16220-07-8 |
Systematic Name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one |
Synonyms | Allopurinol-1-riboside, Allopurinol ribonucleoside |
Molecular Formula | C₁₀H₁₂N₄O₅ |
Molar Mass | 268.23 g/mol |
Parent Compound | Allopurinol (hypoxanthine isomer) |
Metabolic Synthesis Pathways
Enzymatic Ribosylation: In vivo, allopurinol riboside forms primarily through two enzymatic routes:
Chemical Synthesis
Laboratory synthesis employs the Koenigs-Knorr reaction, coupling peracetylated ribose halides with allopurinol salts, followed by deprotection [7]. Yields are moderate (50–65%) due to competing O-glycosylation and solubility challenges [4].
Structural Analogues
Key analogues with modified biological activity include:
Table 2: Structural Analogues of Allopurinol Riboside
Analog | Structural Variation | Biological Significance |
---|---|---|
Oxypurinol riboside | C2 hydroxylation of pyrazolopyrimidine | Stronger xanthine oxidase inhibition |
4-Aminopyrazolopyrimidine riboside | C4 amine substitution | Parasite-specific cytotoxicity |
Allopurinol-1'-deoxyriboside | Deoxygenated ribose | Resistance to phosphorylytic cleavage |
9-Deazaallopurinol riboside | Carbon-for-nitrogen at position 9 | Altered substrate specificity for HGPRT |
Solubility and Partitioning
Allopurinol riboside is moderately hydrophilic:
Stability Profile
Spectroscopic Properties
Table 3: Physicochemical Stability of Allopurinol Riboside
Condition | Degradation Pathway | Half-Life (t₁/₂) |
---|---|---|
Acidic (pH 2.0) | Glycosidic bond hydrolysis | ~3.5 hours |
Alkaline (pH 9.0) | Ring opening | >48 hours |
PNP enzyme exposure | Phosphorolysis to allopurinol | 5× slower than inosine |
UV light (254 nm) | Photolytic decomposition | ~8 hours (50% loss) |
Conformational Dynamics
X-ray crystallography reveals a South puckering conformation of the ribose ring, similar to canonical nucleosides. This conformation optimizes hydrogen bonding between the ribose 2'-OH and the pyrazolopyrimidine N3, enhancing stability [4] [9]. Molecular dynamics simulations show reduced flexibility at the glycosidic bond (χ-angle = -120° ± 15°), contributing to enzymatic resistance [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: